molecular formula C13H11ClN4O B3045696 6-chloro-9-(4-methoxybenzyl)-9H-purine CAS No. 112088-76-3

6-chloro-9-(4-methoxybenzyl)-9H-purine

Cat. No.: B3045696
CAS No.: 112088-76-3
M. Wt: 274.7 g/mol
InChI Key: JQNLSVGJRUOZMR-UHFFFAOYSA-N
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Description

6-Chloro-9-(4-methoxybenzyl)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position and a 4-methoxybenzyl group at the 9th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(4-methoxybenzyl)-9H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Benzylation: The 9th position is functionalized with a 4-methoxybenzyl group through a nucleophilic substitution reaction. This step involves the use of 4-methoxybenzyl chloride in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up: Adjusting reaction conditions to accommodate larger batch sizes.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(4-methoxybenzyl)-9H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The benzyl group can be involved in coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino derivative of the purine.

Scientific Research Applications

6-Chloro-9-(4-methoxybenzyl)-9H-purine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound can be used in studies involving purine metabolism and its derivatives.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 6-chloro-9-(4-methoxybenzyl)-9H-purine would depend on its specific application. In a biological context, it may interact with enzymes involved in purine metabolism or DNA synthesis. The chlorine and benzyl groups could influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the benzyl group, making it less hydrophobic.

    9-Benzylpurine: Lacks the chlorine atom, which may affect its reactivity.

    6-Methoxypurine: Substituted with a methoxy group instead of chlorine, altering its electronic properties.

Uniqueness

6-Chloro-9-(4-methoxybenzyl)-9H-purine is unique due to the combined presence of both the chlorine atom and the 4-methoxybenzyl group. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-9-[(4-methoxyphenyl)methyl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-19-10-4-2-9(3-5-10)6-18-8-17-11-12(14)15-7-16-13(11)18/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNLSVGJRUOZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452725
Record name 9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112088-76-3
Record name 9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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